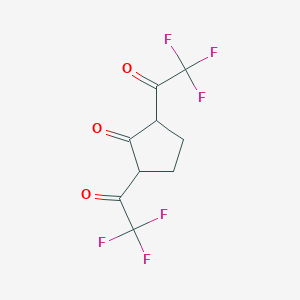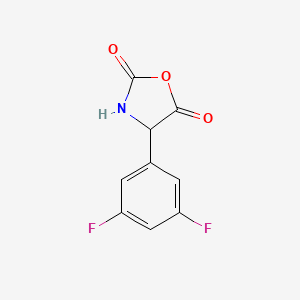
4-(3,5-Difluorophenyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Difluorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones It is characterized by the presence of a 3,5-difluorophenyl group attached to an oxazolidine-2,5-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)oxazolidine-2,5-dione typically involves the reaction of 3,5-difluoroaniline with glycine or its derivatives under specific conditions. One common method involves the use of a phosphorus-mediated carboxylative condensation reaction, followed by cyclization. The reaction is carried out under mild conditions using atmospheric carbon dioxide and readily available substrates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine-2,5-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl ring.
Scientific Research Applications
4-(3,5-Difluorophenyl)oxazolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in studies investigating the biological activity of oxazolidinedione derivatives, including their interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with cytochrome enzymes, affecting cellular respiration and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazolidine-2,5-dione: A structurally similar compound without the difluorophenyl group.
5-Methyl-1,3-oxazolidine-2,4-dione: Another oxazolidinedione derivative with a methyl group at the 5-position.
Uniqueness
4-(3,5-Difluorophenyl)oxazolidine-2,5-dione is unique due to the presence of the 3,5-difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C9H5F2NO3 |
|---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5F2NO3/c10-5-1-4(2-6(11)3-5)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChI Key |
VSXGCNKIWVRLKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


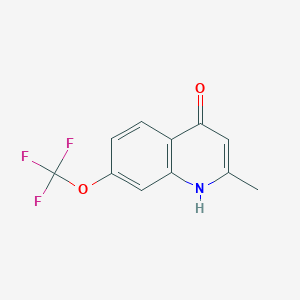
![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)
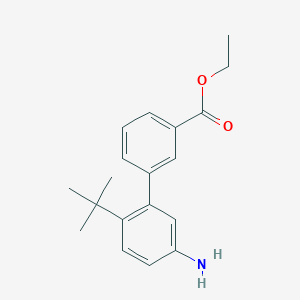
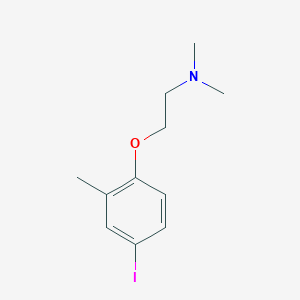
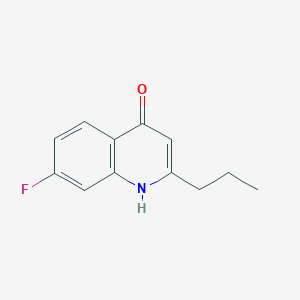
![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)
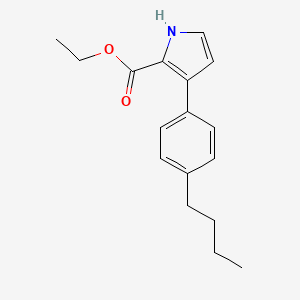
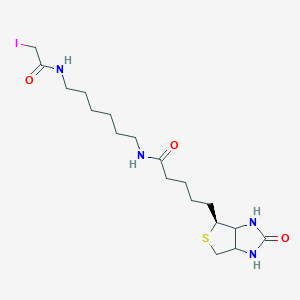
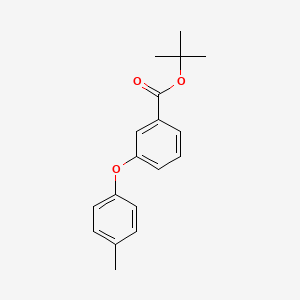
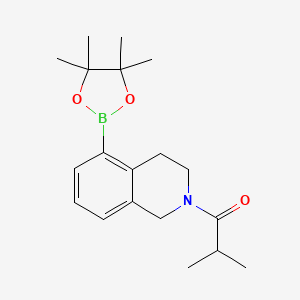
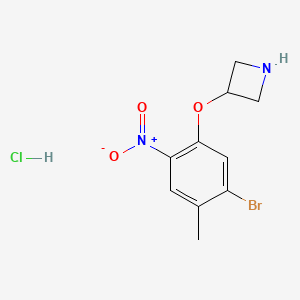
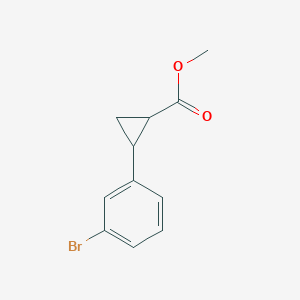
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
